4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine
Overview
Description
4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine is a nitrogen-containing heterocyclic compound It consists of a five-membered pyrrole ring fused to a six-membered pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine typically involves cyclization reactions. One common method is the intramolecular aza-Wittig cyclization of ethyl 1-(2-azidoacetyl)-2-oxopyrrolidine-3-carboxylate . This reaction is carried out under mild conditions and provides the desired product in good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using cost-effective and readily available starting materials. The use of solid catalysts, such as amorphous carbon-supported sulfonic acid, can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, fully saturated derivatives, and substituted pyrrolopyridines with various functional groups.
Scientific Research Applications
4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential analgesic, sedative, antidiabetic, and antitumor activities.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Research: Studies have shown its potential in treating diseases of the nervous and immune systems.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-b]pyridine: Another isomer with a different arrangement of nitrogen atoms.
Pyrrolopyrazine Derivatives: Compounds containing both pyrrole and pyrazine rings, exhibiting various biological activities.
Uniqueness
4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine is unique due to its specific ring fusion and nitrogen arrangement, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and development.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-3-8-5-7-6(1)2-4-9-7/h2,4,8-9H,1,3,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKMQDADJOVLCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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